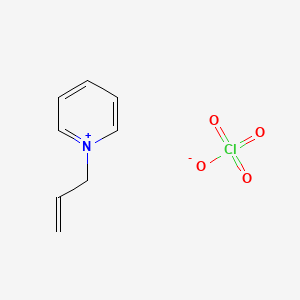
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, "(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone," is a complex molecule that appears to be related to a family of compounds with significant biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures starting from commercially available reagents. For instance, a derivative of tetrahydroquinolinyl furan carboxamide was synthesized using a Povarov cycloaddition reaction followed by N-furoylation, starting from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . Similarly, pyridazinones and pyridazine-6-imines were synthesized from key intermediates like propanal, which in turn was obtained from reactions involving benzenediazonium chloride . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including cycloaddition and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents and the confirmation of heterocyclic rings. The compound of interest likely has a similar complex structure with multiple rings, including a pyridazine and a dihydroisoquinolin moiety, which would require a detailed structural analysis to fully characterize.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of their functional groups and structural motifs. For example, the pyridazinone derivatives were synthesized through reactions involving intermediates that could undergo further transformations to yield various heterocyclic structures . The pyrazolyl-pyridazine moiety, in particular, was combined with other rings such as pyrimidine and 1,3,4-oxadiazole, indicating a versatile chemistry that allows for the creation of diverse molecules . The compound of interest, with its pyrazolyl and dihydroisoquinolinyl groups, would also be expected to participate in a range of chemical reactions, potentially leading to a variety of biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound of interest are not directly reported in the provided papers, related compounds have shown a range of properties that are significant for their biological activity. For example, the synthesized tetrahydroquinolinyl derivatives have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties . The novel pyridazinone derivatives exhibited plant growth stimulant activity, with some selected for further field trials . These properties suggest that the compound of interest may also exhibit a range of biological activities, which would be dependent on its physical and chemical properties, such as solubility, stability, and reactivity.
作用机制
Target of action
They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Tetrahydroisoquinolines have been associated with a wide range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(6-pyrazol-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-26-16-10-13-6-9-23(12-14(13)11-17(16)27-2)19(25)15-4-5-18(22-21-15)24-8-3-7-20-24/h3-5,7-8,10-11H,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGCDJVIVANSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN=C(C=C3)N4C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)
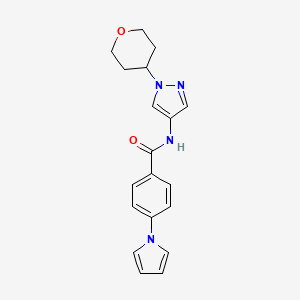
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)
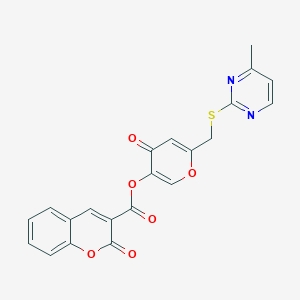
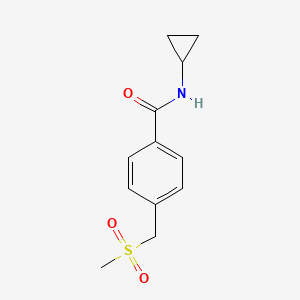
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)
![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)
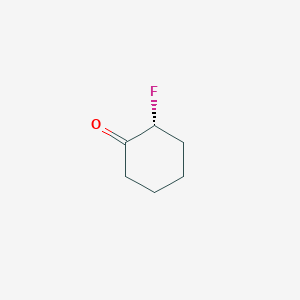

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)
![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)
![N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2488186.png)
